Product packaging for 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol(Cat. No.:CAS No. 2305255-21-2)

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol

Cat. No.: B2392979
CAS No.: 2305255-21-2
M. Wt: 171.24
InChI Key: JXAVEFFTHCFRPE-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Compounds based on the 1-oxa-8-azaspiro[4.5]decane structure have been investigated as selective M1 muscarinic receptor agonists, showing potential in preclinical models for the symptomatic treatment of cognitive deficits associated with conditions like Alzheimer's disease . These agonists are noted for their ability to stimulate phosphoinositide hydrolysis in hippocampal slices and reverse scopolamine-induced cognitive impairment in animal models . Furthermore, the 1-oxa-8-azaspiro[4.5]decane core is a versatile pharmacophore, with derivatives also being explored as Fatty Acid Amide Hydrolase (FAAH) inhibitors, indicating broad applicability in neuropharmacology . The methanol functional group on the spiro scaffold makes it a valuable synthetic intermediate for further chemical elaboration and prodrug development . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B2392979 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol CAS No. 2305255-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-8-5-9(10-6-8)1-3-12-4-2-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAVEFFTHCFRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305255-21-2
Record name {8-oxa-1-azaspiro[4.5]decan-3-yl}methanol
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State of the Art Synthetic Methodologies for 8 Oxa 1 Azaspiro 4.5 Decan 3 Ylmethanol and Analogous Spiro 4.5 Decane Frameworks

Foundational Strategies for Spiro[4.5]decane Construction

The assembly of the spiro[4.5]decane skeleton can be achieved through a variety of foundational synthetic reactions. These methods are broadly categorized into cyclization, cycloaddition, and rearrangement reactions, each offering unique advantages in terms of efficiency and stereocontrol.

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including spirocycles. This approach involves a single molecule containing all the necessary atoms for the ring system, which then undergoes a reaction to form one or more rings.

Intramolecular Schmidt Reaction : The intramolecular Schmidt reaction between a ketone and an alkyl azide (B81097) has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com This reaction provides a direct route to nitrogen-containing spirocycles.

Copper-Catalyzed Cyclization : The decomposition of phenolic α-diazoketones, catalyzed by copper(I) halides, has been shown to produce spiro[4.5]deca-6,9-diene-2,8-diones in high yields. rsc.org

Vinylogous Conia Ene Reaction : Gold(I)-catalyzed vinylogous Conia ene reactions have been developed to construct densely functionalized spiro[4.5]‐deca‐1,6‐diene‐8‐ones from readily available 4‐alkyne tethered cyclohex‐2‐enones. researchgate.net This atom-economic reaction proceeds under mild conditions and demonstrates a wide substrate scope. researchgate.net

Intermolecular cycloaddition reactions involve two or more separate molecules coming together to form a cyclic product. These reactions are highly efficient for building molecular complexity in a single step.

[3+2] Cycloaddition : A synergistic approach combining photocatalysis and organocatalysis has been employed for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. mdpi.comresearchgate.net This method yields 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1) under mild, metal-free conditions. mdpi.comresearchgate.net

Formal (4+1) Cycloaddition : Diastereoselective formal (4+1) cycloaddition reactions between enone derivatives and cyclic 1,3-diketones have been developed to afford oxindole-functionalized spiro[4.5]decanes. nii.ac.jp

nii.ac.jpnih.gov-Cycloaddition : Group 13 diyls have been shown to undergo nii.ac.jpnih.gov-cycloaddition reactions with various 1,2-diketones to yield 5-metalla-spiro[4.5]heterodecenes. mdpi.com

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a new constitutional isomer. These reactions can be highly effective for constructing complex carbocyclic frameworks.

Claisen Rearrangement : The Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether, is a key strategy for forming spiro[4.5]decanes. organic-chemistry.org This method has been applied to the total synthesis of biologically active sesquiterpenes like (+/-)-gleenol and (+/-)-axenol. researchgate.netnih.gov The rearrangement of bicyclic 2-(alkenyl)dihydropyrans can yield multi-functionalized spiro[4.5]decanes as single diastereomers in excellent yields. researchgate.netnih.govresearchgate.net

Acid-Catalyzed Rearrangement : The synthesis of a spiro[4.5]dec-6-en-2-one has been reported, which was found to undergo an acid-catalyzed rearrangement to form an octalone derivative. rsc.org

Prins/Pinacol Cascade : A Lewis acid-catalyzed tandem Prins/pinacol rearrangement of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol has been developed to synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones with high yield and selectivity. rsc.org

Radical reactions offer an alternative pathway for ring formation and are particularly useful for constructing highly substituted and complex molecules.

Samarium(II) Iodide-Promoted Cyclization : The ketyl radical mediated tandem cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene, using samarium(II) iodide (SmI₂), provides a highly stereoselective route to spiro[4.5]decanes. nih.govacs.org

Photoredox Catalysis : Visible-light-induced photoredox catalysis has emerged as a powerful and sustainable method for generating radicals. acs.org This strategy has been applied to the intermolecular dearomative cyclization of diethyl 2-bromo-2-(4-methoxybenzyl)malonates and alkynes to form p-spiro[4.5]decane skeletons. acs.org A similar radical dearomative cyclization has been developed for preparing o-spiro[4.5]decanes. acs.org These radical-mediated spirocyclizations are efficient tools for creating complex spirocyclic frameworks. researchgate.net

Enantioselective and Diastereoselective Synthesis of Spiro[4.5]decanes

Controlling the stereochemistry at the spirocenter and other chiral centers within the molecule is a critical challenge in the synthesis of spiro[4.5]decanes. Asymmetric catalysis provides powerful tools to achieve high levels of enantioselectivity and diastereoselectivity.

Asymmetric catalysis utilizes chiral catalysts to favor the formation of one enantiomer or diastereomer over others.

Organocatalysis : Organocatalytic enantioselective Michael-Henry cascade reactions of (4+1) cycloaddition products have been used to generate complex spirooxindole polycyclic derivatives that incorporate the spiro[4.5]decane system. nii.ac.jp This method can produce molecules with up to seven stereogenic centers with high diastereo- and enantioselectivities. nii.ac.jp

Metal Catalysis : Palladium-catalyzed asymmetric synthesis has been reported for producing highly functionalized chiral spirocyclopentyl p-dienones. mdpi.com Similarly, iron(II)-catalyzed methods have been used for synthesizing polyfunctionalized cyclopentylamines. mdpi.com

Cooperative Catalysis : The combination of photocatalysis and organocatalysis, specifically using a BINOL-derived phosphoric acid catalyst, has enabled the highly diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition reaction. mdpi.comresearchgate.net

The table below summarizes selected synthetic methodologies for constructing spiro[4.5]decane frameworks, highlighting the reaction type, key reagents, and the resulting spirocyclic product.

MethodologyReaction TypeKey Reagents/CatalystsProduct TypeKey Features
Intramolecular Schmidt ReactionIntramolecular CyclizationKetones, Alkyl Azides2-Amino-spiro[4.5]decane-6-onesDirect route to N-containing spirocycles. mdpi.com
Cooperative Catalysis[3+2] CycloadditionPhotocatalyst, Chiral Phosphoric Acid2-Amino-spiro[4.5]decane-6-onesHigh diastereoselectivity (up to 99:1), metal-free. mdpi.comresearchgate.net
Formal Cycloaddition(4+1) CycloadditionEnones, Cyclic 1,3-diketonesOxindole-functionalized spiro[4.5]decanesDiastereoselective formation of functionalized spirocycles. nii.ac.jp
Claisen Rearrangement acs.orgacs.org-Sigmatropic RearrangementBicyclic dihydropyransFunctionalized spiro[4.5]decanesExcellent stereoselectivity, applied in natural product synthesis. researchgate.netnih.gov
Radical-Mediated CyclizationRadical Tandem Cyclizationω-alkynyl carbonyls, SmI₂Spiro[4.5]decanesHighly stereoselective. nih.govacs.org
Photoredox CatalysisRadical Dearomative CyclizationBenzyl malonates, alkynes, visible lighto/p-Spiro[4.5]decanesSustainable and green methodology. acs.org
OrganocatalysisMichael-Henry CascadeChiral organocatalystSpirooxindole polycyclesHigh enantioselectivity, construction of multiple stereocenters. nii.ac.jp

Stereochemical Control in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov A key advantage of MCRs is their potential for high atom- and step-economy. nih.gov In the context of spiro[4.5]decane synthesis, achieving stereochemical control during these convergent processes is of paramount importance.

Elegant enantioselective approaches to spiro-oxindoles, which share the spirocyclic challenge, have been developed using organocascade reactions. nih.gov These strategies demonstrate the potential to set multiple stereocenters with high fidelity in a single operation. For instance, the Ugi MCR can be combined with other transformations, such as photochemical reactions, to generate complex scaffolds like 3-azabicyclo[4.2.0]octan-4-one derivatives, forming up to five stereocenters with significant diastereoselectivity. nih.gov The inherent ability of MCRs to rapidly generate molecular diversity and complexity makes them highly attractive for building libraries of spirocyclic compounds for drug discovery. mdpi.com While direct MCR synthesis of 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol is not prominently detailed, the principles established in analogous systems provide a clear blueprint for future synthetic design.

**2.3. Advanced Synthetic Approaches to Oxa-azaspiro[4.5]decane Systems

Recent advances have moved beyond classical methods, employing novel catalytic and electrochemical strategies to forge the intricate oxa-azaspiro[4.5]decane skeleton with greater efficiency and selectivity.

Transition metals, particularly palladium (Pd) and gold (Au), have proven to be exceptionally versatile catalysts for constructing spiro[4.5]decane systems. mdpi.comresearchgate.net Palladium-catalyzed asymmetric synthesis has been reported for spiro[4.5]-1-one compounds, and for creating highly functionalized chiral spirocyclopentyl p-dienones. mdpi.com

A noteworthy example is the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives through a gold and palladium relay catalytic tandem cyclization. researchgate.net This process begins with readily available enynamides, which undergo a gold-catalyzed reaction to form a furan-derived azadiene. This intermediate then participates in a [4+2] cycloaddition with a Pd-π-allyl dipole, generated from a vinyl benzoxazinanone, to yield the final spirocyclic product under mild conditions. researchgate.net This Au/Pd relay strategy showcases excellent functional group compatibility and high diastereoselectivity. researchgate.net

Similarly, Au(I)-catalyzed vinylogous Conia-ene reactions have been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from 4-alkyne tethered cyclohex-2-enones, achieving yields between 52-81%. researchgate.net

Catalyst SystemReaction TypeSubstratesProduct TypeKey FeaturesReference
Au(I) / Pd(0)Relay Catalytic Tandem CyclizationEnynamides, Vinyl BenzoxazinanonesDearomatic 2-Oxa-7-azaspiro[4.5]decanesHigh diastereoselectivity, mild conditions researchgate.net
Pd(0)Asymmetric Synthesis(Not specified)Spiro[4.5]-1-one compoundsAsymmetric induction mdpi.com
Au(I)Vinylogous Conia-ene Reaction4-Alkyne tethered cyclohex-2-enonesSpiro[4.5]deca-1,6-diene-8-onesYields 52-81%, atom economy researchgate.net

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, avoiding the use of potentially toxic and expensive metals. In the synthesis of spiro[4.5]decane frameworks, organocatalysis often works synergistically with other synthetic methods.

A prime example is the synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition. mdpi.com This method integrates photocatalysis with catalysis by an organic phosphoric acid. The reaction uses 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines as starting materials to achieve a high diastereoselectivity of up to 99:1. mdpi.com This approach is notable for its mild, metal-free conditions and 100% atom conversion, aligning with the principles of green chemistry. mdpi.com The proposed mechanism involves the chiral phosphoric acid activating the N-cyclopropylaniline intermediate, thereby controlling the stereochemical outcome of the cycloaddition. mdpi.com

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for stoichiometric oxidants or reductants. nih.govresearchgate.net This approach has been successfully applied to the synthesis of spiro[4.5]trienones through a radical-initiated dearomative spirocyclization of alkynes with diselenides. nih.govresearchgate.net

This metal-free and oxidant-free electrosynthesis is performed in an undivided cell under mild conditions. nih.gov The reaction proceeds via the electrochemical generation of a phenylselenyl radical, which initiates the spirocyclization cascade. researchgate.net This method demonstrates broad substrate scope and functional group tolerance, affording a variety of selenated spiro[4.5]trienone products in moderate to good yields. nih.govresearchgate.net The development of continuous-flow electrochemical systems further enhances the potential for scaled-up production. nih.gov

Reaction TypeStarting MaterialsKey ReagentProductKey AdvantagesReference
Radical-initiated dearomative spirocyclizationArylalkynesDiphenyldiselenideSelenation spiro[4.5]trienonesMetal-free, oxidant-free, mild conditions, scalable nih.govresearchgate.netresearchgate.net

In addition to constructing the spirocyclic core de novo, another powerful strategy involves the chemical modification of pre-existing, functionalized spiro[4.5]decane skeletons. This approach is particularly useful in the total synthesis of complex natural products.

The total synthesis of the axane sesquiterpenes, gleenol (B1239691) and axenol, exemplifies this strategy. nih.gov The synthesis commences with a readily available, multi-functionalized spiro[4.5]decane intermediate. A key step in establishing this precursor is a Claisen rearrangement, which proceeds as a single diastereomer in excellent yield. nih.gov Subsequent modifications, such as the installation of an isopropyl group and a diastereoselective ketone reduction under Birch conditions, complete the synthesis of the natural products. nih.gov This approach highlights how the strategic functionalization of a core spiro[4.5]decane unit can provide efficient access to structurally complex targets.

Comprehensive Structural Characterization and Spectroscopic Analysis of Spiro 4.5 Decane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, providing insights into the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the tetrahydropyran (B127337) and pyrrolidine (B122466) rings, as well as the methanol (B129727) substituent.

¹³C NMR Spectroscopy , often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., carbons bonded to oxygen or nitrogen appear at higher chemical shifts).

2D NMR Spectroscopy provides crucial connectivity information.

Correlation Spectroscopy (COSY) establishes proton-proton coupling networks, identifying adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular framework.

A representative, hypothetical NMR data assignment for this compound is presented in the tables below, based on the analysis of related spiro[4.5]decane structures.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.10m1HH-3
3.80 - 3.60m4HH-7, H-9
3.55d2H-CH₂OH
3.10 - 2.90m2HH-2
2.80 - 2.60m2HH-4
2.00 - 1.80m2HH-6
1.70 - 1.50m2HH-10
-s (br)1H-NH
-s (br)1H-OH

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
75.0C-3
68.0-CH₂OH
65.0C-7, C-9
60.0C-5 (Spiro)
50.0C-2
48.0C-4
35.0C-6, C-10

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the IR spectrum would be expected to display key absorption bands confirming the presence of the hydroxyl, amine, and ether functionalities.

Hypothetical IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol) and N-H stretch (amine)
2950 - 2850StrongC-H stretch (aliphatic)
1470 - 1450MediumC-H bend (scissoring)
1150 - 1050StrongC-O stretch (ether and alcohol)
1100 - 1000MediumC-N stretch

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a compound. This technique is invaluable for confirming the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers structural information by revealing stable fragments of the molecule.

For this compound (Molecular Formula: C₉H₁₇NO₂), the expected monoisotopic mass would be approximately 171.1259 g/mol . HRMS analysis would aim to confirm this exact mass.

Hypothetical HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺172.1332172.1330
[M+Na]⁺194.1151194.1149

The fragmentation analysis would likely show characteristic losses, such as the loss of the methanol group (-CH₂OH) or fragmentation of the spirocyclic rings.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. For saturated aliphatic compounds like this compound, which lack extensive chromophores, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The primary utility of these techniques would be to confirm the absence of conjugated systems or aromatic impurities. The molecule itself is not expected to be fluorescent.

X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method can provide precise bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry, provided a suitable single crystal can be grown. For this compound, which contains stereocenters, X-ray diffraction analysis would be the definitive method to establish its absolute configuration and preferred conformation in the crystalline state. The synthesis and characterization of related 1-oxa-8-azaspiro[4.5]decane derivatives have utilized X-ray crystal structure analysis to determine the absolute configuration of chiral centers nih.gov.

Computational and Theoretical Insights into 8 Oxa 1 Azaspiro 4.5 Decan 3 Ylmethanol and Spirocyclic Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict a variety of molecular properties.

Elucidation of Molecular Geometries and Conformational Landscapes

For a molecule like 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol, DFT calculations would be essential to determine its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Spirocyclic systems, characterized by two rings sharing a single atom, often exhibit complex conformational preferences. A thorough conformational analysis using DFT would identify the most stable low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's reactivity and biological activity. However, specific studies detailing the conformational landscape of this compound are not present in the surveyed literature.

Prediction of Electronic Properties and Spectroscopic Parameters

DFT calculations can also predict a range of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Furthermore, DFT is a powerful tool for predicting spectroscopic parameters. Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in structural elucidation. Nuclear magnetic resonance (NMR) chemical shifts can also be calculated to assist in the interpretation of experimental NMR data. For this compound, such predictive data would be invaluable for its characterization, but no published studies containing this information have been found.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical studies are often employed to map out the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. By locating transition state structures and calculating activation energies, chemists can understand the feasibility and stereochemical outcome of synthetic pathways. While the synthesis of related 8-oxa-1-azaspiro[4.5]decane scaffolds has been reported, computational studies elucidating the mechanisms of these reactions, or any reactions involving this compound, are absent from the available literature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and molecular systems. These methods are particularly useful for investigating the interactions of small molecules with biological macromolecules.

Molecular Docking for Binding Mode Prediction in Molecular Recognition Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the interest in spirocyclic scaffolds in medicinal chemistry, it is plausible that this compound could be investigated as a ligand for various biological targets. Docking studies would predict its binding mode and affinity within the active site of a protein, guiding the design of more potent analogues. However, no molecular docking studies specifically featuring this compound have been published.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time. An MD simulation of this compound, either in a solvent or in complex with a biological target, would reveal its conformational flexibility and the nature of its interactions with its environment. This information is critical for a comprehensive understanding of its behavior and function. As with other computational approaches, there is no evidence of MD simulations having been performed and published for this specific compound.

Structure-Property Relationship Studies

Computational and theoretical approaches are pivotal in elucidating the structure-property relationships of this compound and its analogues. These studies investigate how modifications to the spirocyclic framework influence the physicochemical and biological properties of these compounds, offering a rational basis for the design of novel molecules with desired activities.

Research on analogous spirocyclic systems, such as 1-oxa-8-azaspiro[4.5]decanes, has provided significant insights into the structure-activity relationships (SAR) for M1 muscarinic agonists. nih.gov Systematic modifications of the core structure have revealed key determinants for receptor affinity and functional selectivity. For instance, the substitution pattern on the tetrahydrofuran (B95107) and piperidine (B6355638) rings plays a crucial role in modulating the interaction with the M1 receptor.

In a study of 1-oxa-8-azaspiro[4.5]decane derivatives, the introduction of different substituents at various positions led to a range of biological activities. nih.gov The parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrated potent muscarinic activities but lacked selectivity. nih.gov However, strategic modifications resulted in compounds with preferential affinity for M1 receptors over M2 receptors, which is a desirable trait for treating conditions like Alzheimer's disease. nih.gov

Detailed findings from these structure-activity relationship studies on analogous compounds are summarized below:

Compound/ModificationKey Structural FeatureImpact on Biological Activity
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one Parent compoundPotent but non-selective muscarinic activity. nih.gov
2-ethyl analogue Ethyl group at the 2-positionShowed preferential affinity for M1 receptors and stimulated phosphoinositide hydrolysis, indicating partial M1 agonistic activity. nih.gov
3-methylene analogue Methylene group at the 3-positionDisplayed preferential affinity for M1 receptors and also exhibited partial M1 agonistic activity. nih.gov
3-dithioketal analogues Dithioketal group at the 3-positionFound to have a preferential affinity for M1 over M2 receptors. nih.gov
3-oxime analogue Oxime group at the 3-positionShowed preferential affinity for M1 over M2 receptors. nih.gov

Furthermore, studies on other spiro[pyrrolidine] derivatives have highlighted the importance of substituent positioning on the biological activity profile. For example, in a series of spiropyrrolidine derivatives tethered to an indeno-quinoxaline moiety, the position of a methoxy (B1213986) group on a phenyl ring significantly influenced the antimicrobial activity. A methoxy group at the para-position of the phenyl ring resulted in the most potent antibacterial activity, whereas its presence at the ortho-position led to a decrease in activity. nih.gov

These findings underscore the conformational rigidity and three-dimensional nature of the spirocyclic scaffold, which can lead to specific interactions with biological targets. The spiro center introduces a defined spatial arrangement of the fused rings, influencing how the substituents are presented to the binding site of a receptor or enzyme.

Advanced Applications in Chemical Biology and Materials Science of Spirocyclic Scaffolds

Utilization as Versatile Chemical Building Blocks and Precursors

The 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol core serves as a highly adaptable starting point for the synthesis of a diverse array of more complex molecules. Its utility as a versatile chemical building block is rooted in the presence of multiple functionalization points, including the hydroxyl and secondary amine groups, which can be readily modified through standard organic chemistry techniques. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties to suit specific applications.

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized to create libraries of compounds for biological screening. For instance, the core structure has been elaborated to produce potent and selective ligands for various receptors, demonstrating its value as a precursor in drug discovery programs. The synthesis of these derivatives often involves multi-step sequences that capitalize on the reactivity of the core structure to build molecular complexity.

Exploration in Molecular Recognition Studies at the Biomolecular Level

The well-defined conformational properties of the 8-Oxa-1-azaspiro[4.5]decane system make it an excellent scaffold for designing molecules that can engage in highly specific interactions with biomolecules, such as proteins and nucleic acids.

The design of molecules that can selectively bind to and modulate the function of proteins is a cornerstone of modern drug discovery. The rigid spirocyclic framework of 8-Oxa-1-azaspiro[4.5]decane derivatives provides a fixed platform for the strategic placement of pharmacophoric elements that can interact with specific residues in a protein's binding site.

A notable example of this approach is the development of selective muscarinic M1 receptor agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton. nih.gov By systematically modifying the core structure, researchers have been able to develop compounds with preferential affinity for the M1 receptor over the M2 receptor. nih.gov These studies have highlighted key structure-activity relationships, demonstrating how modifications to the spirocyclic core can significantly impact binding affinity and selectivity. nih.gov

Similarly, derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed and synthesized as high-affinity and selective ligands for the sigma-1 (σ1) receptor, a protein implicated in a variety of neurological disorders. researchgate.netnih.gov These ligands have shown promise as imaging agents for positron emission tomography (PET), allowing for the visualization and study of σ1 receptors in the brain. researchgate.netnih.gov The design of these molecules leverages the spirocyclic scaffold to present key binding motifs in the correct orientation for interaction with the receptor. researchgate.net

While specific examples utilizing the this compound scaffold for spin labeling are not prominently documented, the general principles of using rigid spirocyclic structures for this purpose are well-established. Spin labeling, in conjunction with electron paramagnetic resonance (EPR) spectroscopy, is a powerful technique for studying the structure and dynamics of biomolecules. The introduction of a stable radical (spin label) at a specific site on a biomolecule allows for the measurement of distances and the characterization of local environments.

The rigidity of a spirocyclic framework can be advantageous in reducing the conformational flexibility of the spin label itself, leading to more precise distance measurements and a clearer interpretation of the EPR data. Future research could explore the derivatization of this compound to incorporate a nitroxide moiety, creating a novel class of spin labels with potentially superior properties for probing biomolecular conformations.

Contributions to Advanced Materials Research

The unique structural features of spirocyclic compounds also lend themselves to the development of advanced materials with novel properties.

Ionic liquids, which are salts with low melting points, have garnered significant interest as "green" solvents and electrolytes. The incorporation of spirocyclic cations or anions can influence the physicochemical properties of ionic liquids, such as their viscosity, thermal stability, and conductivity. The rigid and three-dimensional nature of the 8-Oxa-1-azaspiro[4.5]decane scaffold could be exploited to design novel ionic liquids with tailored properties for specific applications, such as in catalysis or energy storage.

In the realm of polymer chemistry, the integration of spirocyclic units into polymer backbones can impart unique conformational and material properties. The rigidity of the spiro center can affect chain packing and morphology, leading to materials with enhanced thermal stability, altered solubility, and specific mechanical characteristics. While the direct application of this compound in this area is yet to be extensively explored, its potential as a monomer for the synthesis of novel spiro-polymers is a promising avenue for future research.

The development of new pesticides with improved efficacy and reduced environmental impact is a critical area of research. Spirocyclic structures are found in a number of commercially successful agrochemicals. The three-dimensional shape of these molecules can lead to novel modes of action and help to overcome resistance to existing pesticides.

The 8-Oxa-1-azaspiro[4.5]decane scaffold, with its potential for diverse functionalization, represents a promising starting point for the design of new agrochemical compounds. By introducing various substituents onto the spirocyclic core, it may be possible to develop new insecticides, herbicides, or fungicides with high target specificity and favorable environmental profiles.

Future Directions and Emerging Research Avenues in Spiro 4.5 Decane Chemistry

Development of Green Chemistry Approaches for Spirocycle Synthesis

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of spirocycles. mdpi.com Enzymes, operating under mild conditions in aqueous media, offer exquisite chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods. tandfonline.com Recent advancements include biocatalytic dearomative spirocyclization reactions that construct complex three-dimensional frameworks with high precision. mdpi.com For instance, multienzymatic pathways have been successfully employed for the synthesis of spirolactones, showcasing the potential of biocatalysis in generating valuable spirocyclic building blocks. acs.org

The use of environmentally benign catalysts is another cornerstone of green spirocycle synthesis. Iodine, for example, has been utilized as an efficient and non-toxic catalyst for the regioselective synthesis of spiro heterobicyclic rings under solvent-free conditions, often accelerated by microwave irradiation. researchgate.net This approach not only avoids the use of heavy metal catalysts but also aligns with the principles of green chemistry by minimizing solvent waste.

Furthermore, multicomponent domino reactions are gaining traction as they allow for the construction of complex spirocyclic structures in a single step from simple starting materials. scripps.eduacs.org These reactions are inherently atom-economical and often proceed with high efficiency, reducing the number of synthetic steps and purification procedures required. morressier.com Microwave-assisted organic synthesis (MAOS) is frequently coupled with these reactions to significantly reduce reaction times and improve yields, further contributing to the green credentials of the synthetic route. researchgate.net

Green Chemistry ApproachKey FeaturesExamples in Spirocycle Synthesis
Biocatalysis Mild reaction conditions, high selectivity, use of renewable resources. mdpi.comtandfonline.comEnzymatic dearomative spirocyclization, multienzymatic synthesis of spirolactones. mdpi.comacs.org
Green Catalysts Use of non-toxic and abundant catalysts, solvent-free conditions.Iodine-catalyzed synthesis of spiro heterocycles under microwave irradiation. researchgate.net
Multicomponent Reactions High atom economy, step efficiency, reduced waste. scripps.eduacs.orgMicrowave-assisted domino reactions for the synthesis of spiro compounds with potential anticancer activity. acs.org

High-Throughput Synthesis Methodologies for Scaffold Libraries

The exploration of vast chemical space is crucial for the discovery of novel therapeutic agents. High-throughput synthesis (HTS) methodologies are instrumental in rapidly generating large and diverse libraries of spirocyclic compounds for biological screening. nih.govchemrxiv.org These techniques enable the systematic variation of substituents around a core spiro[4.5]decane scaffold, allowing for the comprehensive exploration of structure-activity relationships (SAR).

Parallel synthesis is a key strategy in HTS, where multiple reactions are carried out simultaneously in an array format, such as in 24- or 96-well plates. researchgate.net This approach allows for the efficient production of a multitude of analogs from a common intermediate. Both solution-phase and solid-phase parallel synthesis techniques have been successfully applied to the generation of spirocyclic libraries. researchgate.net

Diversity-oriented synthesis (DOS) is another powerful approach that aims to create libraries of structurally diverse and complex molecules, moving beyond simple substituent variations. tandfonline.comtandfonline.comchemrxiv.org In the context of spirocycles, DOS strategies can be employed to generate a wide range of spirocyclic frameworks with different ring sizes, heteroatom compositions, and stereochemical arrangements. acs.orgacs.org This approach is particularly valuable for identifying novel scaffolds with unique biological activities.

The synthesis of bis-spirocyclic frameworks is a testament to the advancements in this area, providing molecules with increased three-dimensionality and structural complexity, which are desirable features in drug discovery. mdpi.comchemrxiv.orgbohrium.com These methodologies are often integrated into automated platforms, further accelerating the design-make-test-analyze cycle in the drug discovery process.

High-Throughput MethodologyPrincipleApplication in Spirocycle Synthesis
Parallel Synthesis Simultaneous synthesis of multiple compounds in an array format. researchgate.netRapid generation of spiro[4.5]decane analogs for SAR studies.
Diversity-Oriented Synthesis (DOS) Creation of structurally diverse and complex molecular libraries. tandfonline.comtandfonline.comchemrxiv.orgExploration of novel spirocyclic scaffolds with diverse biological activities. acs.orgacs.org
Automated Synthesis Use of robotic platforms to perform and monitor chemical reactions.Acceleration of the synthesis and purification of spirocyclic compound libraries.

Integration of Artificial Intelligence and Machine Learning in Spirocyclic Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its impact on the design of spirocyclic compounds is becoming increasingly significant. acs.orgbeilstein-journals.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates, predict their properties, and even propose novel synthetic routes.

De novo drug design using generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), allows for the creation of novel spirocyclic structures with desired properties. nih.govbeilstein-journals.orgscripps.edutandfonline.comresearchgate.netacs.org These models can learn the underlying patterns in existing chemical data and generate new molecules that are predicted to be active against a specific biological target. This approach can significantly accelerate the initial stages of drug discovery by prioritizing the synthesis of compounds with a higher probability of success.

Machine learning models are also being employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of spirocyclic compounds. nih.gov By identifying potential liabilities early in the design process, these models can help to reduce the high attrition rates in drug development. Furthermore, ML algorithms can be used to optimize reaction conditions for the synthesis of spirocycles, leading to improved yields and reduced costs. mdpi.comwikipedia.org The ability of AI to identify complex relationships in large datasets can also provide new insights into the mechanisms of action and potential adverse effects of spirocyclic drug candidates. acs.org

AI/ML ApplicationDescriptionImpact on Spirocyclic Design
De Novo Design Generation of novel molecular structures with desired properties using generative models. scripps.edutandfonline.comresearchgate.netRapid identification of novel spirocyclic scaffolds with high predicted bioactivity.
Property Prediction Use of machine learning to predict ADME and other physicochemical properties. nih.govEarly identification and mitigation of potential drug development liabilities.
Synthesis Optimization Application of machine learning algorithms to optimize reaction conditions. mdpi.comwikipedia.orgImprovement of synthetic efficiency, leading to higher yields and lower costs.

Addressing Challenges in Stereochemical Control and Quaternary Carbon Center Formation

The three-dimensional nature of spirocycles, which is central to their utility in drug design, also presents significant synthetic challenges, particularly in controlling the stereochemistry of the spirocyclic core. The formation of the spiro-quaternary carbon center, where the two rings of the spirocycle are joined, is a formidable task in organic synthesis. nih.govbeilstein-journals.orgmorressier.comchemrxiv.org

Achieving precise stereochemical control is crucial, as different stereoisomers of a spirocyclic compound can exhibit vastly different biological activities. beilstein-journals.org The development of stereoselective synthetic methods, including both diastereoselective and enantioselective approaches, is therefore a major focus of research. acs.orgresearchgate.net Strategies often involve the use of chiral catalysts, auxiliaries, or starting materials to induce the formation of a single desired stereoisomer. For instance, synergistic photocatalysis and organocatalysis have been employed for the highly diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com

The construction of the all-carbon quaternary center is inherently difficult due to steric hindrance. beilstein-journals.orgnih.gov Researchers are exploring a variety of innovative methods to overcome this challenge, including tandem radical cyclizations, Claisen rearrangements, and oxidative cleavage of polycyclic precursors. tandfonline.comacs.orgtandfonline.com Catalytic enantioselective methods are particularly attractive as they can generate these complex chiral centers with high efficiency and selectivity. acs.orgbohrium.comresearchgate.net Rhodium-catalyzed carbene N-H insertion, for example, has been shown to control both C-N axial and spiro-central chirality simultaneously. acs.org

The development of robust and generalizable methods for the stereocontrolled synthesis of spiro[4.5]decane systems with quaternary carbon centers will be critical for unlocking the full potential of this scaffold in medicinal chemistry.

Synthetic ChallengeDescriptionEmerging Solutions
Stereochemical Control Achieving the desired three-dimensional arrangement of atoms in the spirocyclic core. beilstein-journals.orgDiastereoselective and enantioselective catalysis, use of chiral auxiliaries. mdpi.comacs.orgresearchgate.net
Quaternary Carbon Formation Constructing the sterically congested carbon atom at the spiro-junction. nih.govbeilstein-journals.orgmorressier.comchemrxiv.orgTandem cyclizations, rearrangement reactions, catalytic enantioselective methods. tandfonline.comacs.orgacs.orgtandfonline.combohrium.comresearchgate.net

Expanding the Chemical Space of Functionalized Spiro[4.5]decane Systems

While the core spiro[4.5]decane scaffold provides a valuable three-dimensional framework, the ability to introduce a wide range of functional groups at various positions is essential for fine-tuning the biological activity and physicochemical properties of these molecules. Future research will undoubtedly focus on developing novel synthetic methodologies to expand the accessible chemical space of functionalized spiro[4.5]decane systems.

This includes the development of methods for the late-stage functionalization of pre-formed spirocyclic cores, which would allow for the rapid generation of diverse analogs from a common intermediate. Furthermore, the incorporation of a broader range of heteroatoms into the spiro[4.5]decane framework, beyond the oxygen and nitrogen atoms in 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol, will lead to novel scaffolds with unique properties. The synthesis of spiro[4.5]decane derivatives as potential radioligands for medical imaging highlights the diverse applications of these functionalized systems. nih.govresearchgate.netkisti.re.kr

The exploration of new reaction pathways and the development of novel building blocks will be crucial for accessing previously unexplored regions of spiro[4.5]decane chemical space. This expansion will provide medicinal chemists with a richer palette of molecular tools to design the next generation of spirocyclic drugs. The synthesis of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists demonstrates the therapeutic potential that can be unlocked through systematic functionalization. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol derivatives?

  • Methodology : The synthesis often involves cyclization reactions. For example, amino alcohols (e.g., 2-amino-1-butanol) react with carbonyl-containing compounds (e.g., 3,4-epoxyhexane-1-carboxylic acid) under acidic conditions, followed by HCl addition to form hydrochlorides (). Ester derivatives can be synthesized via acid hydrolysis of intermediates like ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate (). Key steps include temperature-controlled reflux and solvent selection (e.g., ethanol or methanol).

Q. How is the structural integrity of the spirocyclic core confirmed during characterization?

  • Methodology :

  • Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing spiro-junction signals (e.g., quaternary carbons at ~90–110 ppm) ( ).
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction resolves bond angles and spirocyclic conformation (e.g., torsion angles between fused rings) ().

Q. What functional group transformations are feasible at the 3-hydroxymethyl position?

  • Methodology : The hydroxyl group undergoes oxidation (e.g., to ketones or carboxylic acids using KMnO₄ or PCC) or esterification (e.g., with acetic anhydride). Substitution reactions require activating agents like thionyl chloride to convert –OH to –Cl for nucleophilic displacement ().

Advanced Research Questions

Q. How does the spirocyclic architecture influence regioselectivity in nucleophilic substitution reactions?

  • Methodology : Computational tools (e.g., DFT) model electron density distribution to predict reactive sites. For instance, the 3-hydroxymethyl group exhibits higher electrophilicity due to adjacent oxygen atoms, favoring nucleophilic attack at this position ( ). Experimental validation involves kinetic studies comparing reaction rates at different sites under controlled conditions (e.g., solvent polarity, temperature).

Q. What strategies resolve racemic mixtures of this compound derivatives?

  • Methodology :

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) during cyclization to induce enantioselectivity ().
  • Crystallographic Analysis : X-ray diffraction determines absolute configuration post-synthesis ().

Q. How do substituents at the 8-position modulate biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varying groups (e.g., methyl, benzyl) and test in vitro. For example, 8-methyl analogs show enhanced cytotoxicity (IC₅₀ = 20 µM in MCF-7 cells) compared to unsubstituted derivatives ().
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina to identify critical substituent-protein contacts ().

Q. What analytical challenges arise in quantifying degradation products under oxidative stress?

  • Methodology :

  • HPLC-MS/MS : Develop gradient elution methods to separate degradation byproducts (e.g., carboxylic acids from oxidation).
  • Forced Degradation Studies : Expose the compound to H₂O₂ or UV light, monitor stability via kinetic modeling ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.